molecular formula C15H8Cl2FNO2 B14425620 1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione CAS No. 79183-36-1

1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione

Cat. No.: B14425620
CAS No.: 79183-36-1
M. Wt: 324.1 g/mol
InChI Key: QICPPKYYRLWCKG-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a dichlorophenyl group, a fluorine atom, and an indole core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The introduction of the dichlorophenyl and fluorine groups can be achieved through subsequent substitution reactions using appropriate reagents and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors.

Chemical Reactions Analysis

1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

CAS No.

79183-36-1

Molecular Formula

C15H8Cl2FNO2

Molecular Weight

324.1 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-7-fluoroindole-2,3-dione

InChI

InChI=1S/C15H8Cl2FNO2/c16-10-5-4-8(6-11(10)17)7-19-13-9(14(20)15(19)21)2-1-3-12(13)18/h1-6H,7H2

InChI Key

QICPPKYYRLWCKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N(C(=O)C2=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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